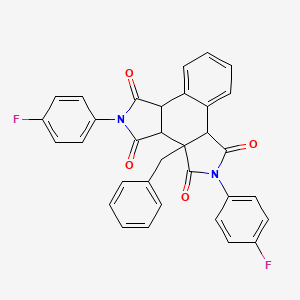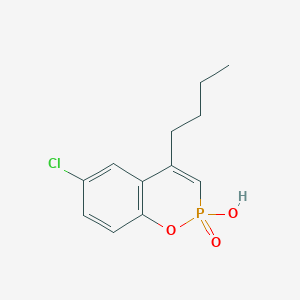![molecular formula C11H8F2N2O2S B12629255 [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-71-6](/img/structure/B12629255.png)
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid: is a chemical compound with the molecular formula C11H8F2N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,4-difluoroaniline with thiazole derivatives. One common method includes the use of 3,4-difluoroaniline and thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols . Substitution reactions can result in the formation of various derivatives of the original compound .
科学的研究の応用
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a agent, particularly in the development of new .
作用機序
The mechanism of action of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and difluoroaniline moiety contribute to its biological activity by binding to enzymes or receptors in the body. This binding can modulate the activity of these targets, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,6-Difluoroanilino(oxo)acetic acid: Similar in structure but with different substitution patterns on the aniline ring.
2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of a thiazole ring and difluoroaniline moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
918341-71-6 |
|---|---|
分子式 |
C11H8F2N2O2S |
分子量 |
270.26 g/mol |
IUPAC名 |
2-[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8F2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
InChIキー |
PPSQWWDJDZBUHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)

![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)

![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)

![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)
